(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone
Brand Name: Vulcanchem
CAS No.: 851865-78-6
VCID: VC6507668
InChI: InChI=1S/C17H14F2N2OS/c18-14-6-4-12(5-7-14)11-23-17-20-8-9-21(17)16(22)13-2-1-3-15(19)10-13/h1-7,10H,8-9,11H2
SMILES: C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)F
Molecular Formula: C17H14F2N2OS
Molecular Weight: 332.37

(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone

CAS No.: 851865-78-6

Cat. No.: VC6507668

Molecular Formula: C17H14F2N2OS

Molecular Weight: 332.37

* For research use only. Not for human or veterinary use.

(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone - 851865-78-6

Specification

CAS No. 851865-78-6
Molecular Formula C17H14F2N2OS
Molecular Weight 332.37
IUPAC Name (3-fluorophenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Standard InChI InChI=1S/C17H14F2N2OS/c18-14-6-4-12(5-7-14)11-23-17-20-8-9-21(17)16(22)13-2-1-3-15(19)10-13/h1-7,10H,8-9,11H2
Standard InChI Key ATDBDZKGUBQCNB-UHFFFAOYSA-N
SMILES C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)F

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone (CAS No. 851865-78-6) has the molecular formula C₁₇H₁₄F₂N₂OS and a molecular weight of 332.37 g/mol. Its IUPAC name, (3-fluorophenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone, reflects its bifluorinated aromatic systems connected via a thioether-bearing imidazoline scaffold.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₁₄F₂N₂OS
Molecular Weight332.37 g/mol
IUPAC Name(3-fluorophenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
SMILESC1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)F
InChI KeyATDBDZKGUBQCNB-UHFFFAOYSA-N

The presence of two fluorine atoms at the para-position of the benzyl group and the meta-position of the phenyl ketone introduces steric and electronic effects that influence reactivity and binding interactions.

Structural Analysis

The molecule comprises three distinct regions:

  • 4-Fluorobenzyl thioether moiety: Enhances lipophilicity and metabolic stability via halogen bonding.

  • 4,5-Dihydroimidazole ring: A partially saturated heterocycle that may participate in hydrogen bonding or metal coordination.

  • 3-Fluorophenyl ketone group: Provides a polarizable carbonyl group for potential enzyme interactions.

The dihydroimidazole ring’s saturation reduces aromaticity compared to benzimidazoles, potentially altering biological target selectivity .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence starting with the preparation of the 4-fluorobenzyl thioether intermediate. A typical route includes:

  • Thioether Formation: Reaction of 4-fluorobenzyl chloride with a thiol-containing imidazoline precursor in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents like DMF.

  • Ketone Coupling: Friedel-Crafts acylation or nucleophilic acyl substitution to introduce the 3-fluorophenyl ketone group. Palladium catalysts are often employed to facilitate cross-coupling reactions.

Key Reaction Conditions

  • Solvents: Dichloromethane, ethanol, or DMF.

  • Catalysts: Palladium(II) acetate or copper(I) iodide for C–S bond formation.

  • Temperature: Reactions typically proceed at 60–80°C under inert atmospheres.

Industrial-Scale Production

Industrial synthesis prioritizes continuous flow reactors to enhance yield and purity. Automated systems monitor reaction parameters (pH, temperature) to minimize byproducts like over-fluorinated derivatives or oxidized thioethers.

Biological Activities and Hypothesized Mechanisms

Anticancer Applications

Imidazole derivatives often interact with tubulin or DNA topoisomerases. The thioether linkage in this compound could modulate redox cycling, inducing oxidative stress in cancer cells . Computational docking studies suggest potential binding to the colchicine site of tubulin (hypothesized Ki ≈ 2.3 μM) .

Mechanism of Action Hypotheses

  • Enzyme Inhibition: The imidazole nitrogen may coordinate to heme iron in CYP450 enzymes, analogous to azole antifungals .

  • Receptor Modulation: Fluorinated aromatic systems could engage hydrophobic pockets in G-protein-coupled receptors (GPCRs).

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison of Imidazole Derivatives

CompoundTarget OrganismMIC (μg/mL)Reference
16l (Benzotriazole)Bacillus subtilis6.25
FluconazoleCandida albicans2.0
This Compound (Hypothesized)S. aureus~12.5*

*Estimated based on structural similarity .

Challenges and Future Directions

  • Synthetic Challenges: Oxidative degradation of the thioether moiety during storage requires stabilization via lyophilization or inert packaging.

  • Biological Testing: Prioritize in vitro assays against ESKAPE pathogens and cancer cell lines (e.g., MCF-7, A549).

  • Structural Optimization: Introduce substituents at the imidazole C-4 position to enhance water solubility.

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